3,5-Dimethyl-1H-pyrazole and its derivatives act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms in the pyrazole ring can donate electron pairs to metal centers, establishing coordination bonds. The steric and electronic properties of the 3,5-dimethyl-1H-pyrazole ligand influence the geometry, stability, and reactivity of the resulting metal complexes. [, , , , , , ]
3,5-Dimethyl PIT-1 falls under the category of small molecular inhibitors and is classified as a pyrazole derivative. It is synthesized from commercially available precursors and has been studied extensively for its biological activity against various cancer cell lines. The compound is recognized for its role in modulating cellular signaling pathways associated with tumor growth and survival .
The synthesis of 3,5-dimethyl PIT-1 involves several key steps:
The molecular structure of 3,5-dimethyl PIT-1 can be described as follows:
The spatial arrangement of these groups plays a critical role in its interaction with target proteins involved in the PI3K/Akt pathway, influencing its inhibitory efficacy .
3,5-Dimethyl PIT-1 participates in several notable chemical reactions:
The mechanism of action for 3,5-dimethyl PIT-1 primarily involves:
The physical and chemical properties of 3,5-dimethyl PIT-1 include:
These properties are essential for determining the compound's suitability for biological applications and therapeutic development .
The applications of 3,5-dimethyl PIT-1 are significant in scientific research:
The discovery of PIT-1 (PIP3-Protein Interaction Inhibitor 1) emerged from efforts to target phosphatidylinositol (3,4,5)-trisphosphate (PIP3) signaling, a pathway hyperactivated in cancers and inflammatory diseases. Initial research identified PIT-1 (CAS 53501-41-0) as a selective PIP3 antagonist that disrupts the recruitment of pleckstrin homology (PH) domain-containing proteins like Akt to the plasma membrane [7]. This foundational compound inhibited PIP3-dependent PI3K/Akt signaling, inducing apoptosis in cancer cells and showing in vivo antitumor activity. However, its moderate potency (IC₅₀ ~31–37 µM for Akt PH domain binding) and limited cellular permeability prompted structural optimization [2] [7].
3,5-Dimethyl PIT-1 (CAS 701947-53-7), also termed DM-PIT-1, was developed through systematic methylation of the parent PIT-1’s phenyl rings. This modification enhanced lipophilicity and target engagement, reducing the half-maximal inhibitory concentration (IC₅₀) to 33.9 µM in U87MG glioblastoma cells—a 10–15% improvement over PIT-1 [1] [2]. Key milestones include:
Table 1: Evolution of PIT-1 Derivatives
Compound | CAS Number | Key Modifications | IC₅₀ (Cell Viability) | Molecular Target |
---|---|---|---|---|
PIT-1 | 53501-41-0 | Parent compound | 37 µM (U87MG) | PIP3/PH domain interaction |
3,5-Dimethyl PIT-1 | 701947-53-7 | Methylation at phenyl rings | 33.9 µM (U87MG) | Enhanced PIP3 disruption |
DM-PIT-1 (ab120884) | 701947-53-7 | Same as above | Comparable to dimethyl-PIT-1 | Broad-spectrum PIP3 antagonism |
DM-PIT-1 belongs to the chemical class of aryl-thioureido benzamides, characterized by a benzamide scaffold linked to a thiourea group bearing substituted phenyl rings. Its IUPAC name is N-[[(3,5-Dimethyl-2-hydroxyphenyl)amino]thioxomethyl]benzamide, with a molecular formula of C₁₆H₁₅N₃O₄S and a molecular weight of 345.37 g/mol [1]. The core structure features:
This inhibitor specifically targets PIP3 effector proteins by mimicking the inositol head group of PIP3, thereby competing with PH domains for lipid binding. Key structural determinants for activity include:
Table 2: Structural Comparison of PIP3-Protein Interaction Inhibitors
Feature | PIT-1 | 3,5-Dimethyl PIT-1 | Function |
---|---|---|---|
Left Phenyl Ring | Unsubstituted benzene | Unsubstituted benzene | Base scaffold for PH domain recognition |
Right Phenyl Ring | 3-Chloro-2-hydroxy-5-nitro | 3,5-Dimethyl-2-hydroxy | Enhanced lipophilicity and binding affinity |
Thiourea Linker | -C(=S)NH- | -C(=S)NH- | Zinc chelation and hinge region interaction |
Molecular Weight | 351.76 g/mol | 345.37 g/mol | Slightly reduced steric hindrance |
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